molecular formula C4H4BClO3 B597919 (2-Chlorofuran-3-yl)boronic acid CAS No. 1234706-19-4

(2-Chlorofuran-3-yl)boronic acid

Cat. No.: B597919
CAS No.: 1234706-19-4
M. Wt: 146.333
InChI Key: SLWVJHJJQBAYDD-UHFFFAOYSA-N
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Description

(2-Chlorofuran-3-yl)boronic acid is an organoboron compound with the molecular formula C4H4BClO3. It is a derivative of furan, where a chlorine atom is substituted at the second position and a boronic acid group is attached at the third position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorofuran-3-yl)boronic acid typically involves the borylation of 2-chlorofuran. One common method is the Miyaura borylation, where 2-chlorofuran reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorofuran-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Phenols: Formed through oxidation reactions.

Scientific Research Applications

(2-Chlorofuran-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorofuran-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

    2-Furylboronic Acid: Similar structure but without the chlorine substitution.

    3-Chlorophenylboronic Acid: Similar functional groups but different aromatic ring.

Uniqueness: (2-Chlorofuran-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both the chlorine and boronic acid groups allows for versatile functionalization and synthesis of complex molecules .

Properties

IUPAC Name

(2-chlorofuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO3/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWVJHJJQBAYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855923
Record name (2-Chlorofuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234706-19-4
Record name (2-Chlorofuran-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chlorofuran-3-yl)boronic acid
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